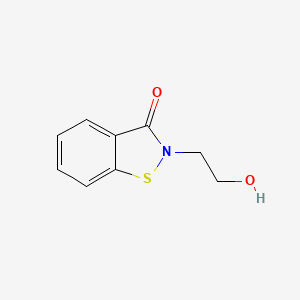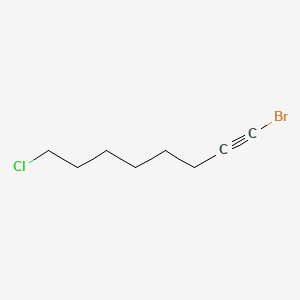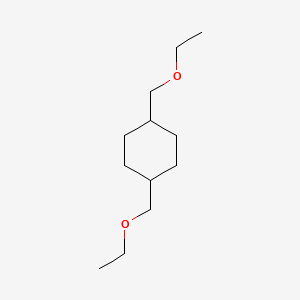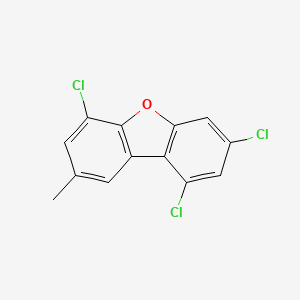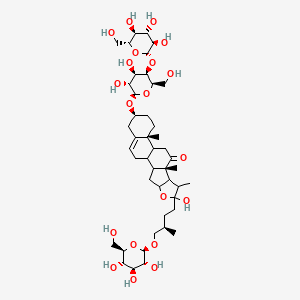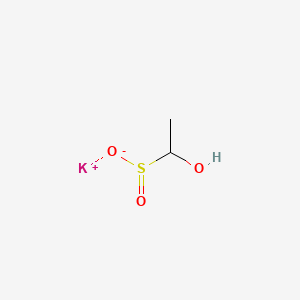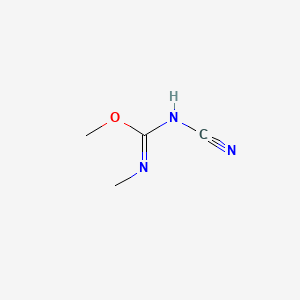
7-Methoxy-3,7-dimethyloctan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3,7-dimethyloctan-3-ol is an organic compound with the molecular formula C11H24O2. It is a clear, almost colorless liquid with a sandalwood odor, which has a floral, woody note.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Methoxy-3,7-dimethyloctan-3-ol is typically synthesized through a multi-step process:
Hydrochlorination of dihydromyrcene: This step involves the addition of hydrochloric acid to dihydromyrcene to form 2-chloro-2,6-dimethyl-7-octene.
Methoxylation: The resulting 2-chloro-2,6-dimethyl-7-octene undergoes methoxylation to form an epoxide.
Epoxidation: The epoxide is then hydrogenated in the presence of Raney nickel and triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts such as Raney nickel and solvents like triethylamine is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3,7-dimethyloctan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
7-Methoxy-3,7-dimethyloctan-3-ol has several scientific research applications:
Chemistry: Used as a solvent, transfer agent, and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of perfumes, cosmetics, toiletries, and soaps due to its pleasant odor
Mécanisme D'action
The mechanism of action of 7-Methoxy-3,7-dimethyloctan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity and subsequent biological responses. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-3,7-dimethyloctan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
3,7-Dimethyl-7-methoxyoctan-2-ol: Another structural isomer with different functional group positions
Uniqueness
7-Methoxy-3,7-dimethyloctan-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its pleasant sandalwood odor makes it particularly valuable in the fragrance industry, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
94230-87-2 |
|---|---|
Formule moléculaire |
C11H24O2 |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
7-methoxy-3,7-dimethyloctan-3-ol |
InChI |
InChI=1S/C11H24O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h12H,6-9H2,1-5H3 |
Clé InChI |
GOQKULHUGPFFMU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCCC(C)(C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
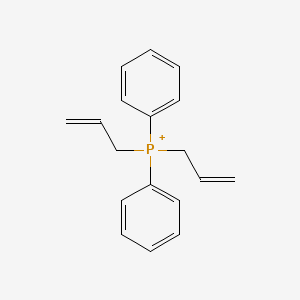
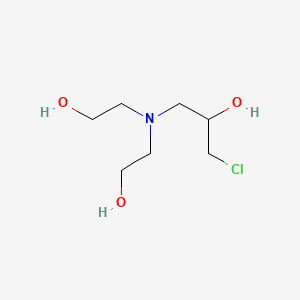
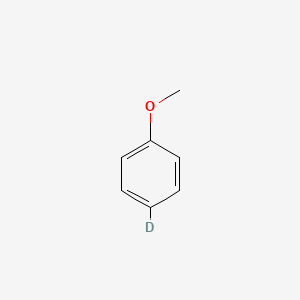
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
